1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Overview
Description
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring and a thienylmethyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group and the piperazine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
- 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine
These compounds share similar structural features but differ in the substituents attached to the piperazine ring or the phenyl ring. The unique combination of the dimethylphenyl and thienylmethyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-14-5-6-17(12-15(14)2)23(20,21)19-9-7-18(8-10-19)13-16-4-3-11-22-16/h3-6,11-12H,7-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVVUFFWJXGZJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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